molecular formula C10H19NO2 B13328914 6-(2-Methylpropyl)piperidine-3-carboxylic acid

6-(2-Methylpropyl)piperidine-3-carboxylic acid

Cat. No.: B13328914
M. Wt: 185.26 g/mol
InChI Key: XDLHPKQPSMFYMO-UHFFFAOYSA-N
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Description

6-(2-Methylpropyl)piperidine-3-carboxylic acid is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpropyl)piperidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-methylpropylamine with a suitable dicarboxylic acid derivative can yield the desired piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Techniques such as hydrogenation, cyclization, and amination are commonly employed in the industrial synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

6-(2-Methylpropyl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-(2-Methylpropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropyl)piperidine-3-carboxylic acid: A closely related compound with similar structural features.

    2-(2-Methylpropyl)piperidine-3-carboxylic acid: Another piperidine derivative with slight variations in the position of the substituents.

Uniqueness

6-(2-Methylpropyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group at the 6-position of the piperidine ring distinguishes it from other piperidine derivatives and contributes to its distinct properties .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

6-(2-methylpropyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-7(2)5-9-4-3-8(6-11-9)10(12)13/h7-9,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

XDLHPKQPSMFYMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCC(CN1)C(=O)O

Origin of Product

United States

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